molecular formula C15H15BrN4O2 B13819722 8-Bromo-4-(morpholin-4-yl)-5,6-dihydropyrimido[4,5-b][1,4]benzoxazepine

8-Bromo-4-(morpholin-4-yl)-5,6-dihydropyrimido[4,5-b][1,4]benzoxazepine

Cat. No.: B13819722
M. Wt: 363.21 g/mol
InChI Key: HCUSXUPJNXCNJY-UHFFFAOYSA-N
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Description

8-Bromo-4-(morpholin-4-yl)-5,6-dihydropyrimido[4,5-b][1,4]benzoxazepine is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a bromine atom, a morpholine ring, and a fused pyrimido-benzoxazepine system, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-4-(morpholin-4-yl)-5,6-dihydropyrimido[4,5-b][1,4]benzoxazepine typically involves multiple steps, including the formation of the morpholine ring and the subsequent fusion with the pyrimido-benzoxazepine system. One common method involves the use of 1,2-amino alcohols and α-haloacid chlorides, followed by coupling, cyclization, and reduction reactions . The reaction conditions often require the use of transition metal catalysts and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as solid-phase synthesis and microwave-assisted reactions can be employed to reduce reaction times and improve yields . Additionally, the use of automated synthesis equipment can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-4-(morpholin-4-yl)-5,6-dihydropyrimido[4,5-b][1,4]benzoxazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, strong acids or bases, and specific solvents like dichloromethane or ethanol. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted morpholine derivatives .

Scientific Research Applications

8-Bromo-4-(morpholin-4-yl)-5,6-dihydropyrimido[4,5-b][1,4]benzoxazepine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Bromo-4-(morpholin-4-yl)-5,6-dihydropyrimido[4,5-b][1,4]benzoxazepine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial biofilm formation by interfering with key enzymes involved in biofilm synthesis . Additionally, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-4-(morpholin-4-yl)-5,6-dihydropyrimido[4,5-b][1,4]benzoxazepine stands out due to its unique fused ring system and the presence of a bromine atom, which enhances its reactivity and potential for diverse chemical modifications. Its combination of structural complexity and biological activity makes it a valuable compound for various research applications.

Properties

Molecular Formula

C15H15BrN4O2

Molecular Weight

363.21 g/mol

IUPAC Name

8-bromo-4-morpholin-4-yl-5,6-dihydropyrimido[4,5-b][1,4]benzoxazepine

InChI

InChI=1S/C15H15BrN4O2/c16-11-1-2-12-10(7-11)8-17-13-14(18-9-19-15(13)22-12)20-3-5-21-6-4-20/h1-2,7,9,17H,3-6,8H2

InChI Key

HCUSXUPJNXCNJY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C3C(=NC=N2)OC4=C(CN3)C=C(C=C4)Br

Origin of Product

United States

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